penicillin v
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBGHOLXOTWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859140 | |
| Record name | 3,3-Dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Stereochemistry of Penicillin V
Core Chemical Scaffold: 6-Aminopenicillanic Acid (6-APA)
The foundational structure of all penicillins, including Penicillin V, is the penam (B1241934) nucleus, which is derived from 6-aminopenicillanic acid (6-APA) ontosight.aiwikipedia.org. 6-APA itself is a complex molecule featuring a fused ring system.
A defining feature of this compound, and indeed all β-lactam antibiotics, is the presence of a four-membered cyclic amide known as the β-lactam ring khanacademy.orguomus.edu.iqbiomolther.orgwikipedia.orgslideshare.netwikipedia.org. This ring is highly strained due to its planar geometry and bond angles deviating significantly from ideal values, making it chemically reactive khanacademy.orguomus.edu.iqwikipedia.org. The β-lactam ring is essential for the antibacterial activity of penicillins, as it is the site of interaction with bacterial enzymes involved in cell wall synthesis biomolther.orgwikipedia.org. The reactivity of this ring is a consequence of both ring strain and a conformational arrangement that limits resonance stabilization of the amide bond uomus.edu.iqwikipedia.org.
The β-lactam and thiazolidine (B150603) rings are directly fused, forming an interconnected bicyclic system uomus.edu.iqfuturelearn.comnih.govfrontiersin.orglongdom.org. This bicyclic arrangement is characteristic of the penam class of β-lactam antibiotics nih.govfrontiersin.org. The specific fusion and the resulting molecular geometry are key to the mechanism of action of penicillins, enabling them to mimic the natural substrate of bacterial transpeptidases biomolther.org.
Distinctive Side Chain: Phenoxyacetyl Group
This compound is distinguished from other penicillins by its specific side chain attached to the amino group at the C6 position of the 6-APA nucleus drugbank.comnih.govebi.ac.ukchemicalbook.comdrugbank.com. This side chain is a phenoxyacetyl group (-COCH₂OPh) futurelearn.comnih.govebi.ac.uk. The attachment of this phenoxyacetyl group to the 6-APA core results in the chemical name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.govnih.govdrugs.comnih.gov. This side chain confers specific properties, including greater stability in acidic conditions compared to Penicillin G chemicalbook.com.
Stereochemical Configuration and Biological Activity
The biological activity of this compound is highly dependent on its precise three-dimensional structure, dictated by its stereochemical configuration. This compound possesses three chiral centers at positions C2, C5, and C6 of the penam nucleus longdom.orgnih.gov.
The naturally occurring and biologically active form of this compound has a specific stereochemical configuration, commonly designated as (2S,5R,6R) nih.govnih.govdrugs.comnih.govlibretexts.org. This particular stereoisomer is often referred to in the context of the older D/L system, where the configuration at the chiral centers is related to that of D-glyceraldehyde or L-serine oup.com. Research indicates that the biologically active form of penicillin exhibits dextrorotation, or is the D-form, and its enantiomer (the L-form) possesses significantly reduced or no antibiotic activity nih.govlibretexts.org. The precise spatial arrangement of the atoms, particularly around the chiral centers, is crucial for the molecule's ability to bind to and inhibit bacterial penicillin-binding proteins (PBPs) biomolther.orglibretexts.org.
Chiral Centers and Their Influence on Compound Functionality
Penicillin molecules, including this compound, are characterized by a complex bicyclic structure comprising a β-lactam ring fused to a thiazolidine ring wikipedia.orgrcsb.org. This core structure contains multiple stereocenters, which are critical for the compound's biological activity. This compound possesses three chiral carbon atoms within its penam core structure longdom.orgdoubtnut.com. Specifically, these chiral centers are located at positions C-2, C-5, and C-6 of the bicyclic system longdom.org. The IUPAC name for this compound, (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, denotes the absolute configurations at these chiral centers wikipedia.orgnih.gov.
The stereochemistry of these chiral centers is paramount for this compound's functionality. The biologically active form of penicillin is the dextrorotatory D-form, and the L-penicillin V exhibits little to no antibiotic activity nih.gov. This is because the specific three-dimensional arrangement dictated by these chiral centers is essential for the precise binding of this compound to its target enzymes, the penicillin-binding proteins (PBPs) patsnap.comwikipedia.orgrcsb.org. Any deviation in stereochemistry, such as the formation of enantiomers, can significantly alter or abolish the compound's ability to interact with its target, thereby rendering it inactive libretexts.org. The specific (2S,5R,6R) configuration is crucial for the proper orientation of the molecule within the active site of PBPs, enabling the inhibition of peptidoglycan cross-linking patsnap.comrcsb.org.
Acid Stability of Phenoxymethylpenicillin: A Comparative Chemical Analysis
A key characteristic that distinguishes this compound from Penicillin G is its significantly improved stability in acidic conditions wikipedia.orgmcmaster.caquora.combritannica.com. This enhanced stability allows for oral administration, a considerable advantage over Penicillin G, which is largely degraded in the acidic environment of the stomach and thus requires parenteral (injectable) administration wikipedia.orgquora.combritannica.comfuturelearn.com.
Chemical Basis of Enhanced Stability
The increased acid stability of this compound is attributed to the chemical modification of its side chain compared to Penicillin G futurelearn.comuomus.edu.iq. This compound features a phenoxymethyl (B101242) group attached to the 6-aminopenicillanic acid (6-APA) core, whereas Penicillin G has a benzyl (B1604629) group wikipedia.orgwikipedia.orgrcsb.org. The phenoxy substituent in this compound contains an electronegative oxygen atom. This oxygen atom exerts an electron-withdrawing effect through resonance and inductive mechanisms, stabilizing the amide bond adjacent to the β-lactam ring futurelearn.comuomus.edu.iq.
The β-lactam ring is inherently reactive and susceptible to acid-catalyzed hydrolysis, a process that leads to the formation of inactive penicilloic acid futurelearn.comkhanacademy.orgmdpi.com. The electron-withdrawing phenoxy group in this compound reduces the nucleophilicity of the amide carbonyl oxygen. This diminished nucleophilicity decreases the likelihood of this oxygen attacking the electrophilic carbon of the β-lactam ring, thereby hindering the acid-catalyzed ring-opening and hydrolysis futurelearn.comuomus.edu.iq. Consequently, this compound can better withstand the low pH of the stomach, preserving its structural integrity and antibacterial activity quora.combritannica.comfuturelearn.comnoahcompendium.co.ukactamedicamarisiensis.ro.
Comparison with Benzylpenicillin (Penicillin G)
Benzylpenicillin (Penicillin G) is characterized by a benzyl side chain, which lacks the electron-withdrawing phenoxy moiety present in this compound wikipedia.orgwikipedia.orgrcsb.org. This structural difference renders Penicillin G significantly more susceptible to acid hydrolysis quora.combritannica.comfuturelearn.com. In the acidic environment of the stomach (pH ~1.5-3.5), the β-lactam ring of Penicillin G undergoes rapid hydrolysis, leading to substantial loss of its antibacterial potency quora.combritannica.comfuturelearn.com. This instability necessitates administration via injection to bypass the gastrointestinal tract and achieve therapeutic concentrations wikipedia.orgquora.combritannica.comfuturelearn.com.
In contrast, this compound, with its phenoxymethyl side chain, exhibits marked resistance to acid degradation wikipedia.orgquora.combritannica.comfuturelearn.comnoahcompendium.co.ukactamedicamarisiensis.ro. While not completely immune to hydrolysis, its rate of degradation in acidic conditions is considerably slower than that of Penicillin G nih.govfuturelearn.comactamedicamarisiensis.ro. This relative acid stability allows this compound to be orally administered, providing a more convenient and patient-friendly route of administration wikipedia.orgquora.combritannica.comfuturelearn.comnoahcompendium.co.uk. Studies indicate that this compound can survive the gastric environment and achieve therapeutic blood levels when taken orally, a feat not possible with Penicillin G quora.comnoahcompendium.co.ukdrugs.com. For instance, oral administration of this compound results in blood levels that are two to five times higher than those achieved with equivalent oral doses of Penicillin G, highlighting its superior oral bioavailability due to acid stability drugs.com.
Table 1: Comparison of Acid Stability and Administration Route
| Feature | This compound (Phenoxymethylpenicillin) | Benzylpenicillin (Penicillin G) |
| Side Chain | Phenoxymethyl | Benzyl |
| Acid Stability | Relatively stable | Unstable |
| Oral Administration | Yes | No (requires injection) |
| Stomach Acid Resistance | High | Low |
| Oral Bioavailability | Moderate (approx. 50%) actamedicamarisiensis.rodrugs.com | Poor |
Biosynthesis and Biotechnological Production of Penicillin V
Microbial Producers: Penicillium Species
The biosynthesis of penicillin is a characteristic feature of a limited number of filamentous fungi, with species from the genus Penicillium being the most prominent and commercially significant.
The primary workhorse for the industrial production of penicillin V is the filamentous fungus Penicillium rubens. wikipedia.org Historically, this species was widely known as Penicillium chrysogenum. mdpi.comresearchgate.net The journey of this microbe from a laboratory curiosity to an industrial powerhouse began with Alexander Fleming's initial observation in 1928 of an antibacterial substance produced by a Penicillium mold. wikipedia.org However, the strains available at the time produced very low quantities of penicillin. A significant breakthrough occurred in 1943 with the isolation of P. chrysogenum strain NRRL 1951 from a moldy cantaloupe in Peoria, Illinois. mdpi.comresearchgate.net This strain demonstrated a much higher penicillin yield, particularly in submerged cultures, making it the progenitor of nearly all subsequent high-producing industrial strains. researchgate.net Phylogenetic studies later reclassified Fleming's original isolate and the key industrial strains, including NRRL 1951 and its descendants, under the single species P. rubens. mdpi.com
The dramatic increase in this compound production titers, rising by several orders of magnitude since the 1940s, is a direct result of intensive strain development programs. researchgate.netmdpi.com These programs have historically relied on "classical strain improvement" (CSI), a process of random mutagenesis followed by rigorous selection for high-performing variants. mdpi.comnih.gov Mutagenesis was induced using physical agents like X-rays and ultraviolet radiation, as well as chemical mutagens. mdpi.com
Modern molecular biology has elucidated the genetic underpinnings of the enhanced productivity achieved through CSI. The most significant modification discovered in high-yielding strains is the amplification of the penicillin biosynthesis gene cluster. mdpi.commdpi.comnih.gov This cluster contains the three core genes essential for penicillin formation: pcbAB, pcbC, and penDE. asm.orgasm.org In industrial strains, the genomic region containing this cluster is present in multiple tandemly repeated copies. mdpi.commdpi.com This gene dosage effect leads to higher levels of the biosynthetic enzymes and, consequently, a massive increase in penicillin output. mdpi.com Other genetic changes in improved strains include mutations that enhance the supply of precursor amino acids, such as L-cysteine, and reduce the degradation of penicillin precursors. nih.govnih.gov
| Modification Type | Genetic Change | Effect on Penicillin Production |
|---|---|---|
| Gene Dosage | Amplification of the penicillin gene cluster (pcbAB, pcbC, penDE) in tandem repeats. mdpi.commdpi.com | Increased transcription and translation of biosynthetic enzymes, leading to higher product flux. mdpi.com |
| Precursor Supply | Mutations in genes related to amino acid metabolism. nih.gov | Enhanced biosynthesis of precursor amino acids (e.g., L-cysteine) by inactivating competing metabolic pathways. nih.gov |
| Precursor Stability | Mutations in genes that catabolize side-chain precursors (e.g., phenylacetic acid). mdpi.comnih.gov | Reduced degradation of the side-chain precursor, making more available for incorporation into the penicillin molecule. nih.gov |
Enzymatic Pathway Steps: Molecular and Biochemical Aspects
The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of three precursor amino acids. The initial steps, leading to the formation of the core bicyclic structure, are common to the biosynthesis of all penicillins and cephalosporins. nih.gov
The first committed step in the penicillin biosynthetic pathway is the condensation of three amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, commonly abbreviated as LLD-ACV. nih.govasm.orgnih.gov This reaction establishes the primary backbone of the future penicillin molecule.
This complex condensation is catalyzed by a single, very large, multifunctional enzyme known as ACV Synthetase (ACVS). asm.orgnih.gov ACVS is a non-ribosomal peptide synthetase (NRPS), a class of enzymes that can synthesize peptides without the use of a ribosome and mRNA template. nih.govuniprot.org The enzyme is encoded by the pcbAB gene, one of the key genes located within the amplified penicillin gene cluster. nih.govnih.gov ACVS functions by activating each of the three precursor amino acids and sequentially linking them together, including the epimerization of L-valine to its D-valine form within the tripeptide structure. nih.gov
The second step of the pathway is the transformation of the linear LLD-ACV tripeptide into Isopenicillin N (IPN), the first compound in the pathway that possesses the characteristic bicyclic structure and antibiotic activity. nih.govresearchgate.net This reaction is a critical oxidative cyclization that forms both the four-membered β-lactam ring and the five-membered thiazolidine (B150603) ring of the penicillin core in a single enzymatic step. nih.govnih.gov
This remarkable transformation is catalyzed by the enzyme Isopenicillin N Synthase (IPNS), which is encoded by the pcbC gene. nih.govasm.org IPNS is a non-heme iron-dependent oxygenase that utilizes molecular oxygen to remove four hydrogen atoms from the ACV substrate, facilitating the formation of the two rings. nih.govnih.govwikipedia.org The resulting product, Isopenicillin N, serves as the direct precursor for the subsequent enzymatic steps that will ultimately yield this compound.
| Biosynthetic Step | Substrate(s) | Enzyme | Gene | Product |
|---|---|---|---|---|
| Tripeptide Condensation | L-α-aminoadipic acid, L-cysteine, L-valine asm.org | ACV Synthetase (ACVS) nih.gov | pcbAB asm.orgnih.gov | LLD-ACV asm.org |
| Oxidative Ring Closure | LLD-ACV wikipedia.org | Isopenicillin N Synthase (IPNS) wikipedia.org | pcbC asm.org | Isopenicillin N (IPN) researchgate.net |
Oxidative Ring Closure: Isopenicillin N (IPN) Formation
Isopenicillin N Synthase (IPNS) Activity (encoded by pcbC)
Isopenicillin N synthase (IPNS), encoded by the pcbC gene, is a critical enzyme in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics. wikipedia.orgasm.org It is a non-heme iron-dependent oxidase that catalyzes the conversion of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) into isopenicillin N (IPN). wikipedia.orgnih.govuniprot.org This reaction is a key step where the characteristic bicyclic nucleus of penicillin, the penam (B1241934) ring structure, is formed through an oxidative cyclization. nih.govresearchgate.net The process consumes one molecule of dioxygen and produces two molecules of water. wikipedia.orgnih.gov
The catalytic mechanism involves the binding of the ACV substrate to the Fe(II) center in the enzyme's active site. wikipedia.orgnih.gov This binding facilitates the interaction with dioxygen, leading to a series of oxidative reactions that result in the formation of the β-lactam and thiazolidine rings of the isopenicillin N molecule. nih.govebi.ac.uk The active site of IPNS features a ferrous iron ion coordinated by conserved histidine and aspartate residues. wikipedia.org The enzyme is also referred to as isopenicillin N synthetase. wikipedia.org
| Enzyme | Gene | Substrate | Product | Function |
| Isopenicillin N Synthase (IPNS) | pcbC | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | Isopenicillin N (IPN) | Catalyzes the oxidative cyclization of ACV to form the bicyclic penicillin nucleus. wikipedia.orgresearchgate.net |
Side Chain Exchange: Conversion of Isopenicillin N to Phenoxymethylpenicillin
Isopenicillin N represents a crucial branch point in the biosynthesis of β-lactam antibiotics. researchgate.net To produce phenoxymethylpenicillin (this compound), the L-α-aminoadipyl side chain of isopenicillin N must be exchanged for a phenoxymethyl (B101242) group. asm.org This final transamidation step is unique to the biosynthesis of hydrophobic penicillins like this compound and penicillin G. asm.orgwikipedia.org
Isopenicillin N Acyltransferase (IAT) Activity (encoded by penDE)
The side chain exchange reaction is catalyzed by the enzyme acyl-coenzyme A:isopenicillin N acyltransferase (IAT), which is encoded by the penDE gene. asm.orgnih.govnih.gov This enzyme is responsible for removing the L-α-aminoadipyl side chain from isopenicillin N and replacing it with a phenoxyacetyl group, which is supplied as an activated coenzyme A thioester. asm.orgnih.gov
Interestingly, the IAT enzyme, encoded by a single penDE gene, possesses multiple catalytic functions. wikipedia.org It exhibits isopenicillin N amidohydrolase activity (cleaving the side chain), 6-aminopenicillanic acid acyltransferase activity, and penicillin amidase activity. wikipedia.org In industrial high-yielding strains of P. chrysogenum, the level of IAT can become a limiting factor for this compound production, and balanced overexpression of the penDE gene can lead to substantially increased yields. nih.gov The active form of the enzyme is thought to result from the processing of a ~40 kDa precursor into a heterodimer of ~11 kDa and ~29 kDa subunits. nih.gov
Role of Phenoxyacetic Acid as a Precursor
The production of this compound is entirely dependent on the addition of phenoxyacetic acid (POA) to the fermentation medium. wikipedia.orgnih.govguidechem.com This compound serves as the specific precursor for the phenoxymethyl side chain that characterizes this compound. wikipedia.orgnih.gov Fungi such as P. chrysogenum will utilize available precursors to synthesize different types of penicillin; for instance, the presence of phenylacetic acid (PAA) leads to the production of benzylpenicillin (penicillin G). nih.gov
Research has demonstrated that maintaining high concentrations of phenoxyacetic acid in the growth medium is crucial for achieving high productivity of this compound. nih.govdtu.dk The specific production rate follows Michaelis-Menten-type kinetics with respect to the phenoxyacetic acid concentration. nih.gov Furthermore, high levels of this precursor can suppress the formation of undesirable by-products like 6-aminopenicillanic acid and reduce the loss of the intermediate isopenicillin N into the medium. nih.gov
Activation to CoA-ester Form
For phenoxyacetic acid to be utilized by the Isopenicillin N Acyltransferase (IAT), it must first be activated. asm.orgnih.gov This activation involves the formation of a high-energy thioester bond with coenzyme A (CoA), resulting in phenoxyacetyl-CoA. asm.orgnih.gov This activation step is a prerequisite for the subsequent enzymatic reaction where the phenoxyacetyl group is transferred to the 6-aminopenicillanic acid nucleus (derived from isopenicillin N). asm.orgnih.gov Enzymes such as phenylacetic acid CoA ligase (PCL) are capable of catalyzing this activation reaction. asm.org
Genetic Organization and Regulation of Biosynthetic Genes
In fungi, the genes responsible for the biosynthesis of secondary metabolites, such as antibiotics, are typically found organized in clusters on a chromosome. nih.govnih.govasm.org This clustering facilitates the coordinated regulation and expression of all the genes required for the pathway. nih.govnih.gov
Penicillin Biosynthetic Gene Cluster
The genes for penicillin biosynthesis in fungi like Penicillium chrysogenum, Aspergillus nidulans, and Penicillium nalgiovense are located together in a conserved gene cluster. nih.govasm.orgnih.govasm.org This cluster contains the three key genes that encode the enzymes for the pathway:
pcbAB : Encodes δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), the large nonribosomal peptide synthetase that catalyzes the first step. asm.orgnih.gov
pcbC : Encodes isopenicillin N synthase (IPNS), which forms the bicyclic ring structure. asm.orgnih.gov
penDE : Encodes isopenicillin N acyltransferase (IAT), which attaches the final side chain. asm.orgnih.gov
The organization of this cluster is highly conserved. The pcbAB and pcbC genes are arranged in a head-to-head orientation and are transcribed in opposite directions from a shared, bidirectional promoter region of approximately 1.16 kb. nih.govasm.orgresearchgate.net The penDE gene is located immediately downstream of the pcbC gene and is transcribed from its own promoter. nih.govresearchgate.net This genetic linkage is believed to be important for the coordinated regulation of gene expression. asm.org In industrial strains developed for high-level penicillin production, this entire gene cluster is often found to be amplified in multiple tandem repeats. nih.govnih.gov
| Gene | Encoded Enzyme | Function in this compound Biosynthesis |
| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine Synthetase (ACVS) | Condenses the three precursor amino acids to form the tripeptide ACV. asm.org |
| pcbC | Isopenicillin N Synthase (IPNS) | Cyclizes the ACV tripeptide to form isopenicillin N. asm.org |
| penDE | Isopenicillin N Acyltransferase (IAT) | Exchanges the L-α-aminoadipyl side chain of isopenicillin N with phenoxyacetic acid to form this compound. asm.org |
Transcriptional and Post-Transcriptional Control Mechanisms
The biosynthesis of this compound in fungi, particularly in high-yielding industrial strains of Penicillium chrysogenum, is a tightly regulated process controlled at the transcriptional level. The expression of the core penicillin biosynthesis genes, pcbAB, pcbC, and penDE, is subject to complex regulatory networks influenced by environmental factors such as the available carbon source and ambient pH.
Carbon catabolite repression, a global regulatory mechanism in fungi, plays a pivotal role in controlling penicillin production. The transcription factor CreA is the primary mediator of this repression. nih.gov In the presence of easily metabolizable carbon sources like glucose, CreA binds to specific regulatory elements in the promoter regions of target genes, including those in the penicillin biosynthesis cluster, to repress their transcription. nih.gov Studies have demonstrated that attenuating the expression of the creA gene through RNA interference can lead to higher penicillin production, particularly when glucose is the carbon source. nih.gov This confirms that CreA is directly involved in the carbon repression of the penicillin pathway. nih.gov Specifically, mutations in the putative CreA binding sites within the promoter of the pcbAB gene, which encodes the first enzyme of the pathway, result in a significant increase in gene expression in glucose-containing media. nih.gov
In addition to carbon source, the ambient pH is another critical environmental signal that governs the expression of penicillin biosynthesis genes. This regulation is mediated by the pH regulatory system and its key transcriptional factor, PacC. nih.gov In Aspergillus nidulans, the expression of the ipnA gene (equivalent to pcbC) is under the control of this system, where alkaline pH conditions can override the repressive effects of carbon sources. nih.gov The promoter region between the pcbAB and pcbC genes contains several binding sites for PacC, indicating its direct role in modulating the transcription of these crucial biosynthetic genes. nih.gov
While the primary control appears to be transcriptional, the timing of gene expression also suggests a coordinated, albeit not simultaneous, regulation. The transcripts for pcbAB and pcbC tend to accumulate in the early phases of fermentation, whereas the penDE transcript is synthesized later in the process. nih.gov This temporal separation of transcription aligns with the sequential enzymatic steps of the biosynthetic pathway.
Metabolic Flux and Pathway Intermediates
Metabolic flux analysis provides critical insights into the efficiency of the this compound biosynthetic pathway and helps identify potential bottlenecks. The production of penicillin necessitates significant alterations in the primary metabolic fluxes to supply the required precursors and cofactors. nih.gov Specifically, the biosynthesis of the β-lactam nucleus demands a substantial supply of carbon precursors and the cofactor NADPH, which is heavily utilized for processes like sulfate (B86663) reduction. nih.gov
Studies on high-yielding Penicillium chrysogenum strains during fed-batch cultivations have revealed distinct phases of growth and production, with corresponding changes in the levels of pathway intermediates. nih.gov During these fermentations, several key metabolites of the penicillin pathway can be found accumulating both intra- and extracellularly. The tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), the first committed intermediate, is observed to accumulate in the medium. nih.gov It is estimated that approximately 3% of the ACV formed by the initial enzymatic step is lost to the surrounding medium rather than being converted to the next intermediate. nih.gov
Other pathway-related compounds also accumulate, indicating potential inefficiencies or flux imbalances. For instance, 8-hydroxypenillic acid, which is formed from the carboxylation of 6-aminopenicillanic acid (6-APA), is found in the culture medium. nih.gov The analysis suggests that about 4% of the isopenicillin N (IPN) produced in the second step is ultimately lost as extracellular IPN, 6-APA, or 8-hydroxypenillic acid. nih.gov In contrast, the concentrations of the direct intermediates IPN and 6-APA remain relatively low and constant throughout the cultivation. nih.gov Another notable compound, 6-oxo-piperidine-2-carboxylic acid, a cyclic form of α-aminoadipic acid, also accumulates in a consistent ratio to the final this compound product. nih.gov
Table 1: Accumulation of this compound Pathway Intermediates in P. chrysogenum Fed-Batch Cultivation
| Intermediate/Byproduct | Cellular Location | Accumulation Status | Estimated Flux Loss |
|---|---|---|---|
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Extracellular | Accumulates in medium | ~3% of ACV formed nih.gov |
| Isopenicillin N (IPN) | Extracellular | Low and constant concentration | Part of the ~4% IPN loss nih.gov |
| 6-aminopenicillanic acid (6-APA) | Extracellular | Low and constant concentration | Part of the ~4% IPN loss nih.gov |
| 8-hydroxypenillic acid | Extracellular | Accumulates in medium | Part of the ~4% IPN loss nih.gov |
| 6-oxo-piperidine-2-carboxylic acid | Extracellular | Accumulates in medium | ~6 mol per 100 mol of this compound nih.gov |
Metabolic flux analysis has indicated that limitations in primary metabolism are more likely related to the supply and regeneration of cofactors like NADPH than to the availability of carbon precursors such as glucose-6-phosphate or pyruvate. nih.gov This suggests that engineering the central carbon metabolism to enhance NADPH availability could be a more effective strategy for improving this compound yields than solely focusing on the precursor supply. nih.gov
Subcellular Compartmentalization of Biosynthetic Enzymes
The biosynthesis of this compound is a spatially organized process within the fungal cell, with enzymes localized to distinct subcellular compartments. This compartmentalization is crucial for creating optimal microenvironments for enzyme function, ensuring favorable substrate concentrations, and separating potentially competing metabolic pathways. nih.gov The pathway involves enzymatic steps that occur in both the cytosol and specialized organelles known as microbodies or peroxisomes. nih.govnih.gov
**Table 2: Subcellular Localization of this compound Biosynthetic Enzymes in *P. chrysogenum***
| Enzyme | Abbreviation | Gene | Cellular Compartment |
|---|---|---|---|
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase | ACVS | pcbAB | Cytosol nih.govnih.govembopress.org |
| Isopenicillin N synthase | IPNS | pcbC | Cytosol nih.govnih.govembopress.org |
| Acyl-coenzyme A:isopenicillin N acyltransferase | IAT | penDE | Microbody/Peroxisome nih.govnih.govnih.gov |
| Phenylacetyl-CoA ligase | PCL | phl | Microbody/Peroxisome nih.govnih.gov |
Cytosolic Localization
The initial steps of the this compound biosynthetic pathway are carried out in the cytosol. nih.gov The first enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), is a large, multifunctional non-ribosomal peptide synthetase. nih.govnih.gov It is responsible for condensing the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—into the linear tripeptide ACV. nih.gov Immunological detection methods and cell fractionation studies have confirmed that ACVS is a cytosolic enzyme. nih.govembopress.org
Following the synthesis of ACV, the second enzyme of the pathway, isopenicillin N synthase (IPNS), catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure, isopenicillin N (IPN). nih.gov This step is crucial as it forms the characteristic β-lactam and thiazolidine rings of the penicillin core. Like ACVS, IPNS has been definitively identified as a cytosolic enzyme. nih.govnih.govembopress.org The cytosolic pH, which is typically between 6.5 and 7.0 in filamentous fungi, provides an optimal environment for the function of both ACVS and IPNS. nih.gov
Microbody/Peroxisomal Localization
The final, and commercially vital, step of this compound biosynthesis occurs within microbodies, which are functionally identified as peroxisomes in P. chrysogenum. nih.govnih.govresearchgate.net This terminal step involves the exchange of the L-α-aminoadipic acid side chain of isopenicillin N for a hydrophobic side chain, phenoxyacetic acid, to form this compound. This reaction is catalyzed by acyl-coenzyme A:isopenicillin N acyltransferase (IAT). nih.govnih.gov Cell fractionation and immunoelectron microscopy studies have localized IAT to these organelles, which have a diameter of 200-800 nm. nih.govembopress.org
The targeting of IAT to the peroxisome is mediated by a specific peroxisomal targeting signal. nih.govnih.gov The activation of the phenoxyacetic acid side chain precursor into its CoA-thioester is also localized to the peroxisome. nih.gov This activation is performed by an enzyme called phenylacetyl-CoA ligase (PCL), which also contains a peroxisomal targeting sequence. nih.govnih.gov The peroxisomal pH of approximately 7.5 is close to the optimal pH for both IAT and PCL, highlighting the importance of this compartmentalization for efficient catalysis. nih.gov The requirement of intact and functional peroxisomes is critical for high-level penicillin production, and a positive correlation has been observed between the number of these organelles and the capacity for penicillin synthesis. nih.govnih.govfao.org
Molecular Mechanism of Action Against Bacterial Cell Walls
Target Identification: Peptidoglycan Biosynthesis
The bacterial cell wall is a vital external structure that provides shape and protection against osmotic stress. patsnap.comnih.gov A key component of this wall is peptidoglycan, a mesh-like polymer composed of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits. nih.gov Attached to the NAM residues are short peptide chains that are cross-linked to form a rigid, three-dimensional structure. This cross-linking step is essential for the strength and stability of the cell wall. news-medical.netquora.com
Penicillin V's mechanism of action is centered on the inhibition of the final stages of peptidoglycan synthesis. patsnap.comwikipedia.org By interfering with this process, the antibiotic prevents the formation of a functional cell wall, particularly during active bacterial growth and division when cell wall remodeling is continuous. nih.govnews-medical.net
Interaction with Penicillin-Binding Proteins (PBPs)
The specific molecular targets of this compound within the peptidoglycan synthesis pathway are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.comwikipedia.org These proteins are typically membrane-bound and play a critical role in the final steps of cell wall assembly. nih.gov PBPs are a type of transpeptidase, specifically DD-transpeptidases, which are responsible for catalyzing the cross-linking of the peptide side chains of the peptidoglycan strands. news-medical.netwikipedia.org
This compound exhibits a high degree of specificity for the active sites of various PBPs. wikipedia.orgchemistrytalk.org Different bacteria possess multiple types of PBPs, and the affinity of this compound for these proteins can vary. nih.govnih.gov The antibiotic's characteristic four-membered β-lactam ring is the key to its inhibitory action. news-medical.netwikipedia.org This strained ring structure is highly reactive and readily interacts with the serine residue within the active site of the PBP. wikipedia.orgoup.com The binding of this compound to these active sites is a crucial step in its antibacterial activity. wikipedia.orgchemistrytalk.org
The effectiveness of this compound stems from its ability to act as a structural analog of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan precursor peptide chains. researchgate.netresearchgate.netnih.gov The transpeptidase enzyme normally recognizes and binds to this D-Ala-D-Ala substrate to catalyze the cross-linking reaction. nih.gov Due to its similar three-dimensional conformation, this compound can fit into the active site of the PBP, effectively competing with the natural substrate. researchgate.netresearchgate.net
Upon binding to the active site of a PBP, such as DD-transpeptidase, the strained β-lactam ring of this compound is opened. wikipedia.org This leads to the formation of a stable, covalent acyl-enzyme intermediate. researchgate.netnih.gov The nucleophilic attack by a serine residue in the PBP active site on the carbonyl carbon of the β-lactam ring results in this irreversible acylation. wikipedia.orgyoutube.com This process effectively inactivates the transpeptidase, rendering it incapable of performing its normal function in cell wall synthesis. chemistrytalk.orgyoutube.com The inactivation of these essential enzymes is a key component of the bactericidal action of this compound. chemistrytalk.orgresearchgate.net
Disruption of Peptidoglycan Cross-linking and Cell Wall Integrity
With the transpeptidase enzymes irreversibly inhibited by this compound, the crucial cross-linking of the peptidoglycan chains is prevented. patsnap.comnews-medical.netquora.com This disruption leads to the formation of a weakened and structurally deficient cell wall. patsnap.comchemistrytalk.org The lack of proper cross-linking compromises the integrity and rigidity of the peptidoglycan mesh, making the bacterial cell susceptible to mechanical and osmotic stress. patsnap.comnih.gov
Induction of Bacterial Cell Lysis and Bactericidal Effect
The compromised cell wall resulting from the inhibition of peptidoglycan cross-linking cannot withstand the high internal osmotic pressure of the bacterial cell. patsnap.comchemistrytalk.org This leads to the influx of water, causing the cell to swell and eventually rupture, a process known as cell lysis. patsnap.comhawaii.edu The bactericidal effect of this compound is therefore a direct consequence of the catastrophic failure of the cell wall. patsnap.comnih.gov In addition to direct lysis, the accumulation of peptidoglycan precursors can trigger the activation of bacterial autolysins, enzymes that further degrade the cell wall, contributing to cell death. quora.comelifesciences.org
Differential Activity Spectrum: Gram-Positive vs. Gram-Negative Bacteria
The antibacterial efficacy of this compound, also known as phenoxymethylpenicillin, is not uniform across all bacteria. patsnap.com A primary determinant of its activity is the fundamental difference in the cell envelope structure between Gram-positive and Gram-negative bacteria. aimed.net.au This structural variation leads to a significant difference in susceptibility, with this compound being considerably more effective against Gram-positive organisms. patsnap.comhawaii.edu The basis for this differential activity lies in the accessibility of its molecular target, the peptidoglycan layer, which is directly influenced by the presence or absence of an outer membrane. patsnap.comaimed.net.aunews-medical.net
Influence of Outer Membrane Structure
The most significant structural feature distinguishing Gram-negative from Gram-positive bacteria is the presence of an outer membrane in the former. hawaii.edunews-medical.net This outer membrane is a complex, asymmetric bilayer composed of an inner leaflet of glycerophospholipids and an outer leaflet containing lipopolysaccharide (LPS). contagionlive.com It functions as a formidable and selective permeability barrier, protecting the bacterium from a hostile environment, including the influx of many toxic compounds such as antibiotics. news-medical.netcontagionlive.comnih.gov
For this compound to exert its effect, it must first reach the periplasmic space where the peptidoglycan synthesis machinery is located. In Gram-negative bacteria, this requires traversing the outer membrane. aimed.net.au The passage of hydrophilic antibiotics like beta-lactams across this barrier is primarily mediated by channel-forming proteins called porins. nih.govmdpi.comyoutube.com However, the ability of a molecule to diffuse through these porin channels is dependent on factors such as its size, shape, and electrical charge. aimed.net.au The outer membrane, therefore, effectively hinders or prevents this compound from reaching its target penicillin-binding proteins (PBPs) on the cytoplasmic membrane, leading to reduced susceptibility or intrinsic resistance in many Gram-negative species. patsnap.comnews-medical.net
In contrast, Gram-positive bacteria lack this protective outer membrane. aimed.net.au Their cell envelope consists of a thick, external layer of peptidoglycan, which is much more readily accessible to extracellular molecules. hawaii.educrestonepharma.com
Peptidoglycan Layer Accessibility
The primary molecular target for this compound is the enzyme DD-transpeptidase, also known as a penicillin-binding protein (PBP). news-medical.net This enzyme catalyzes the final step in peptidoglycan synthesis: the cross-linking of peptide chains, which gives the cell wall its structural rigidity. patsnap.comnews-medical.net By inhibiting this process, this compound weakens the cell wall, leading to cell lysis and bacterial death. patsnap.com
In Gram-positive bacteria, the peptidoglycan layer is a thick, mesh-like structure, representing a substantial portion of the cell wall and is directly exposed to the external environment. news-medical.netcrestonepharma.comeoscu.com This architecture allows this compound to easily access and bind to the PBPs, effectively inhibiting cell wall synthesis. aimed.net.au The high accessibility of the peptidoglycan layer is a key reason for the pronounced effectiveness of this compound against susceptible Gram-positive pathogens. hawaii.edu
Conversely, in Gram-negative bacteria, the peptidoglycan layer is significantly thinner and is located within the periplasmic space, sandwiched between the inner cytoplasmic membrane and the protective outer membrane. hawaii.edunews-medical.net Therefore, even if some this compound molecules manage to traverse the outer membrane via porins, their access to the peptidoglycan is still sterically hindered compared to the situation in Gram-positive bacteria. aimed.net.au This fundamental difference in the location and accessibility of the peptidoglycan layer is a critical factor contributing to the narrower activity spectrum of this compound, which is primarily focused on Gram-positive organisms. patsnap.comnews-medical.net
Data Table: Comparison of Bacterial Cell Wall Structures
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Outer Membrane | Absent | Present |
| Peptidoglycan Layer | Thick and exposed | Thin and located in periplasm |
| Lipopolysaccharide (LPS) | Absent | Present in the outer membrane |
| Porin Channels | Absent | Present in the outer membrane |
| This compound Accessibility | High | Low (hindered by outer membrane) |
| General Susceptibility to this compound | High | Low |
Mechanisms of Bacterial Resistance to Penicillin V
Enzymatic Inactivation by Beta-Lactamases (Penicillinases)
The most prevalent mechanism of resistance to Penicillin V is the production of beta-lactamase enzymes, also known as penicillinases. nih.gov These enzymes effectively neutralize the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. news-medical.netnih.gov
Beta-lactamases catalyze the hydrolysis of the amide bond within the beta-lactam ring of this compound. nih.govresearchgate.net This four-membered ring is the core structural component responsible for the antibiotic's activity. news-medical.netwikipedia.org The enzymatic cleavage of this ring results in the formation of an inactive penicilloic acid derivative, rendering the antibiotic incapable of binding to its PBP targets. youtube.comnih.gov This inactivation process effectively protects the bacterium from the lethal effects of this compound. nih.gov
The hydrolytic reaction involves a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. In serine beta-lactamases, a serine residue in the enzyme's active site acts as the nucleophile, forming a transient acyl-enzyme intermediate. nih.gov This intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the inactivated antibiotic. nih.gov
Beta-lactamases are a diverse group of enzymes, with hundreds of variants identified. asm.org They can be classified based on their molecular structure (Ambler classification) or their functional characteristics (Bush-Jacoby-Medeiros classification). nih.govnih.gov
The Ambler classification divides beta-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequences. nih.govmsdmanuals.com
Class A: These are serine-beta-lactamases and are the most common type, including the TEM-1, TEM-2, and SHV-1 enzymes. nih.govmsdmanuals.com
Class B: These are metallo-beta-lactamases that require zinc ions for their activity. nih.govmsdmanuals.com
Class C: These are cephalosporinases, typically encoded on the chromosome of gram-negative bacteria. nih.govwikipedia.org
Class D: These are oxacillinases that can hydrolyze oxacillin. msdmanuals.com
Functionally, beta-lactamases are categorized into groups based on their substrate and inhibitor profiles. nih.gov This classification is often more clinically relevant as it helps predict the effectiveness of different beta-lactam antibiotics and beta-lactamase inhibitors. nih.gov
| Class | Active Site | Primary Substrates | Examples |
|---|---|---|---|
| A | Serine | Penicillins, Cephalosporins | TEM, SHV, CTX-M msdmanuals.com |
| B | Zinc (Metallo-enzyme) | Penicillins, Cephalosporins, Carbapenems | NDM, VIM, IMP msdmanuals.com |
| C | Serine | Cephalosporins | AmpC wikipedia.org |
| D | Serine | Oxacillin, Penicillins | OXA msdmanuals.com |
To counteract the activity of beta-lactamases, beta-lactamase inhibitors have been developed. These compounds, such as clavulanic acid, sulbactam, and tazobactam, are often co-administered with beta-lactam antibiotics like amoxicillin (B794) (a derivative of penicillin). clevelandclinic.orgdrugs.com
Beta-lactamase inhibitors are structurally similar to beta-lactam antibiotics and act as "suicide inhibitors." patsnap.com They bind to the active site of the beta-lactamase enzyme, forming a stable, covalent intermediate that is slow to hydrolyze. patsnap.com This effectively inactivates the beta-lactamase, allowing the accompanying beta-lactam antibiotic to reach its PBP target and exert its antibacterial effect. youtube.com The inhibitor essentially sacrifices itself to protect the antibiotic. patsnap.com
Modification of Penicillin-Binding Proteins (PBPs)
Another significant mechanism of resistance to this compound involves alterations in the structure of Penicillin-Binding Proteins (PBPs), the bacterial enzymes that are the targets of beta-lactam antibiotics. asm.orgreactgroup.org These modifications reduce the affinity of this compound for its target, thereby diminishing its inhibitory effect on cell wall synthesis. nih.govfrontiersin.org
Bacteria can develop resistance by producing altered PBPs with a lower binding affinity for this compound. nih.govnih.gov Even when the antibiotic reaches its target, it is less effective at inhibiting the enzyme's function. oup.com This reduced affinity means that higher concentrations of this compound are required to achieve the same level of inhibition, leading to clinical resistance. asm.orgasm.org In some cases, bacteria may produce a new, low-affinity PBP that can continue to function in the presence of the antibiotic, effectively bypassing the inhibitory action of this compound. reactgroup.orgresearchgate.net
The alterations in PBPs that lead to reduced penicillin affinity are the result of genetic mutations in the genes encoding these proteins. asm.orgnih.gov These mutations can be point mutations, insertions, or deletions that result in changes to the amino acid sequence of the PBP, particularly in or near the active site where this compound binds. dmu.edu.cnetflin.com
In some bacteria, such as Streptococcus pneumoniae, resistance to beta-lactam antibiotics is often the result of acquiring genetic material from other resistant bacteria through a process called transformation. etflin.comyoutube.com This can lead to the production of mosaic PBP genes, which are hybrids of the bacterium's own PBP genes and those from a resistant species. nih.gov These mosaic proteins can have significantly reduced affinity for this compound. etflin.comasm.org The accumulation of multiple mutations in different PBP genes can lead to high-level resistance. dmu.edu.cnnih.gov
| Bacterium | PBP Gene | Common Mutations | Effect on this compound Binding |
|---|---|---|---|
| Streptococcus pneumoniae | pbp1a | Substitution of Thr-371 by Ser or Ala dmu.edu.cnasm.org | Reduced affinity, contributes to high-level resistance asm.org |
| Streptococcus pneumoniae | pbp2b | T446A amino acid substitution etflin.com | Reduces binding affinity for penicillin by 60% etflin.com |
| Streptococcus pneumoniae | pbp2x | T338A and Q552E substitutions etflin.com | Significantly decreased acylation efficiency for penicillin etflin.com |
Altered Permeability of Bacterial Cell Envelope
Alterations in the permeability of the bacterial cell envelope represent a significant mechanism of resistance against antibiotics, including this compound. This strategy impedes the antibiotic from reaching its intracellular target, the penicillin-binding proteins (PBPs). The structural differences between Gram-negative and Gram-positive bacteria lead to distinct methods of modifying cell envelope permeability.
Changes in Porin Structure and Number in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria serves as a highly selective barrier, largely due to its lipopolysaccharide layer and the presence of protein channels known as porins. news-medical.netnih.gov These porins facilitate the passive diffusion of small, hydrophilic molecules like this compound into the periplasmic space where the PBPs are located. nih.govnih.gov Consequently, modifications to these channels can effectively reduce the intracellular concentration of the antibiotic, leading to resistance.
Bacteria can achieve this reduction in permeability through two primary changes related to porins:
Reduction in the Number of Porin Channels: Decreased expression of the genes encoding for porins, such as OmpF and OmpC in Escherichia coli, results in fewer channels in the outer membrane. This directly limits the rate at which this compound can enter the cell. frontiersin.org
Structural Modification of Porins: Mutations in the genes that code for porin proteins can lead to changes in the channel's size, shape, or charge. nih.govbiorxiv.org These alterations can make the pore narrower or change its electrostatic properties, thereby restricting the passage of β-lactam antibiotics. biorxiv.org For instance, mutations in the eyelet region of the OmpC porin can damage its structural integrity and alter the permeability of the outer membrane. nih.govencyclopedia.pub
A decrease in the ability or rate of antibiotic entry through these channels is a common cause of acquired resistance in numerous Gram-negative organisms, including E. coli, Neisseria gonorrhoeae, and Klebsiella pneumoniae. nih.gov
Below is a table summarizing the roles of key porins in antibiotic resistance.
Efflux Pump Systems
Efflux pumps are transport proteins located in the cell membrane that actively extrude toxic substances, including antibiotics, from the bacterial cytoplasm. wikipedia.orgmdpi.com This mechanism prevents the antibiotic from accumulating to a concentration high enough to inhibit its target.
Active Transport of this compound out of the Bacterial Cell
Efflux pumps function through an energy-dependent process, often utilizing the proton motive force (as in the Resistance-Nodulation-Division (RND) family) or ATP hydrolysis (as in the ATP-binding cassette (ABC) superfamily). wikipedia.orgnih.gov In many Gram-negative bacteria, the AcrAB-TolC efflux system, a member of the RND family, is a major contributor to multidrug resistance. asm.org This system forms a tripartite channel that spans the inner membrane, periplasm, and outer membrane, allowing it to expel substrates directly into the external medium. nih.gov
The AcrAB-TolC transporter is known to pump out a wide range of antibiotics, including various β-lactams. asm.org Kinetic studies have been performed to quantify the efficiency of this pump for different penicillins. Research combining efflux with periplasmic β-lactamase hydrolysis has allowed for the determination of kinetic constants for the efflux process. These studies have revealed that penicillins, including this compound, can be potent substrates for the AcrB pump, often showing stronger apparent affinity and higher maximum rates of efflux compared to cephalosporins. asm.org
The table below presents kinetic parameters for the efflux of various penicillins by the AcrAB-TolC pump in Escherichia coli.
Genetic Basis and Dissemination of Resistance
The ability of bacteria to resist antibiotics is encoded in their genetic material. Resistance can be an intrinsic characteristic of a bacterial species or acquired through genetic changes. youtube.com
Chromosomal Mutations
Resistance to this compound can arise from spontaneous and random mutations in the bacterial chromosome. futurelearn.com These mutations occur at relatively low frequencies, typically estimated between 10⁻⁶ to 10⁻¹⁰ per cell generation. nih.gov In the presence of an antibiotic, which acts as a strong selective pressure, even these rare mutations can provide a significant survival advantage, allowing the resistant variants to dominate the population rapidly. futurelearn.com
Chromosomal mutations can confer resistance through several mechanisms:
Target Modification: Mutations in the genes encoding for penicillin-binding proteins (PBPs) can alter the structure of these enzymes. This can reduce the binding affinity of this compound for its target, rendering the antibiotic less effective without necessarily compromising the essential function of the PBP in cell wall synthesis. futurelearn.comnih.gov
Alterations in Cell Structures: As discussed in section 5.3.1, mutations in chromosomal genes that regulate or encode for porin proteins can alter the permeability of the outer membrane in Gram-negative bacteria. microbiologyresearch.org
Upregulation of Efflux Pumps: Mutations in the regulatory regions of genes that encode efflux pumps can lead to their over-expression, increasing the capacity of the bacterium to pump the antibiotic out of the cell.
Increased β-lactamase Production: Some bacteria have chromosomally encoded β-lactamase genes that are normally produced at low levels. Mutations in the regulatory genes can lead to increased synthesis of these enzymes, which inactivate this compound by hydrolyzing its β-lactam ring. nih.gov
While horizontal gene transfer via plasmids and transposons is a major route for the rapid spread of resistance genes, chromosomal mutations are a pivotal factor in the emergence of novel resistances. imrpress.comnih.gov
Plasmid-Mediated Resistance
Plasmid-mediated resistance is a critical mechanism by which bacteria develop non-susceptibility to this compound and other β-lactam antibiotics. Plasmids are small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. wikipedia.orgreactgroup.org These genetic elements can carry one or more antibiotic resistance genes, often as part of mobile genetic elements like transposons and integrons, which facilitate the capture and arrangement of multiple resistance genes. wikipedia.org Plasmids that carry such resistance genes are known as R-plasmids or R-factors. nih.gov
The most significant mechanism of plasmid-mediated resistance to this compound is the production of β-lactamase enzymes. wikipedia.org These enzymes hydrolyze the amide bond in the β-lactam ring characteristic of penicillin, rendering the antibiotic inactive. wikipedia.org Penicillinase was the first β-lactamase identified, discovered even before penicillin saw widespread clinical use. wikipedia.org Since then, a vast number of plasmid-encoded β-lactamases have been identified, which are broadly disseminated among pathogenic bacteria.
A key feature of R-plasmids is their ability to accumulate multiple resistance genes, conferring a multi-drug resistant (MDR) phenotype upon the host bacterium. wikipedia.orgreactgroup.org A single plasmid can harbor genes providing resistance to several classes of antibiotics, such as β-lactams, aminoglycosides, and fluoroquinolones. wikipedia.org This leads to the phenomenon of co-selection; when a bacterial population is exposed to one class of antibiotic, it selects for the survival of bacteria carrying the plasmid, which also provides resistance to other unrelated antibiotics whose genes are located on the same plasmid. reactgroup.org
Several families of plasmid-encoded β-lactamases are of high clinical relevance. The TEM (Temoniera), SHV (sulfhydryl reagent variable), and CTX-M (cefotaximase) types are among the most widespread and extensively studied. wikipedia.org While initially identified as narrow-spectrum β-lactamases (e.g., TEM-1, SHV-1), mutations in the genes encoding these enzymes have given rise to extended-spectrum β-lactamases (ESBLs), which can inactivate a broader range of cephalosporin (B10832234) antibiotics in addition to penicillins. wikipedia.orgwikipedia.org
| Gene Family | Prominent Enzymes | Common Bacterial Hosts | Mechanism Notes |
|---|---|---|---|
| TEM | TEM-1, TEM-2 | Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae | TEM-1 is the most common plasmid-mediated β-lactamase in Gram-negative bacteria. Mutant versions can evolve into ESBLs. |
| SHV | SHV-1 | Klebsiella pneumoniae | SHV-1 is responsible for up to 20% of plasmid-mediated ampicillin (B1664943) resistance in K. pneumoniae. wikipedia.org Like TEM, it can mutate into ESBL variants. wikipedia.org |
| CTX-M | CTX-M-15 | Escherichia coli, Klebsiella pneumoniae | Represents the plasmid acquisition of chromosomal β-lactamase genes from Kluyvera species. wikipedia.org Now the most prevalent family of ESBLs globally. tandfonline.com |
| AmpC | CMY, FOX, DHA | Salmonella spp., Klebsiella pneumoniae, Proteus mirabilis | These genes, often chromosomal, have moved to plasmids, conferring resistance to cephamycins and being uninhibited by standard β-lactamase inhibitors. nih.govnih.gov |
Horizontal Gene Transfer Mechanisms
Horizontal gene transfer (HGT) is the primary engine for the rapid and widespread dissemination of antibiotic resistance genes, including those conferring resistance to this compound, among bacterial populations. bioguardlabs.comcdnsciencepub.com Unlike vertical gene transfer, where genetic material is passed from a parent to its offspring, HGT allows for the movement of genetic material between different organisms, even across species and genera. reactgroup.orgyoutube.com This process enables susceptible bacteria to quickly acquire resistance from an already resistant donor. youtube.com There are three principal mechanisms of HGT: conjugation, transformation, and transduction. nih.govnih.gov
Conjugation is the most common and significant mechanism for the spread of antibiotic resistance genes in clinical settings. youtube.comijzi.net It involves the direct transfer of genetic material, typically a plasmid, from a donor bacterium to a recipient through physical contact. khanacademy.org This connection is established by a specialized structure called a pilus, encoded by genes on a conjugative plasmid (such as an F-factor or R-plasmid). khanacademy.org The plasmid DNA is replicated, and a copy is transferred to the recipient cell, which then becomes a resistant and potentially a new donor. khanacademy.org Conjugation has a broad host range, facilitating gene transfer between diverse bacterial species. youtube.com
Transformation is a process where a recipient bacterium takes up naked, extracellular DNA from its environment. nih.gov This DNA is often released from lysed bacterial cells. reactgroup.org For transformation to occur, the recipient cell must be in a physiological state known as "natural competence," allowing it to bind and internalize foreign DNA. nih.gov If the acquired DNA fragment contains a resistance gene, it can be integrated into the recipient's chromosome or a plasmid through homologous recombination, resulting in a newly resistant bacterium. nih.gov While transformation is a key mechanism of genetic exchange, it is generally considered less impactful for the broad dissemination of resistance compared to conjugation, as it often occurs between more closely related strains. youtube.comnih.gov
Transduction is a process mediated by bacteriophages, which are viruses that infect bacteria. khanacademy.org During the phage replication cycle, fragments of the host bacterium's DNA, including antibiotic resistance genes, can be accidentally packaged into new phage particles instead of viral DNA. reactgroup.org When this phage subsequently infects another bacterium, it injects the previously packaged bacterial DNA into the new host. khanacademy.org This DNA can then be incorporated into the recipient's genome, transferring the resistance trait. This mechanism is known as generalized transduction and is limited by the host range of the specific bacteriophage. nih.gov
| Mechanism | Vector/Method | Nature of Transferred DNA | Requirement for Cell-to-Cell Contact | Significance in Resistance Spread |
|---|---|---|---|---|
| Conjugation | Conjugative Plasmid / Pilus | Plasmid or Transposon | Yes | High; considered the primary mechanism for spreading MDR plasmids. ijzi.netyoutube.com |
| Transformation | Uptake of environmental DNA | Naked DNA fragments | No | Moderate; requires recipient cell to be in a state of natural competence. nih.gov |
| Transduction | Bacteriophage | DNA fragment packaged within a phage | No | Variable; depends on phage specificity and density. nih.gov Can be significant in specific environments. cdnsciencepub.com |
Structure Activity Relationships Sar and Chemical Modifications of Penicillins
Essential Structural Elements for Antimicrobial Activity
The antimicrobial action of Penicillin V is dependent on specific components of its core bicyclic structure. The fusion of the thiazolidine (B150603) and β-lactam rings, a free carboxyl acid group, and a substituted amino acid side chain are all considered essential structural requirements for its function. scienceinfo.com
The four-membered β-lactam ring is the cornerstone of penicillin's antibacterial power. researchgate.net This ring is highly strained due to its geometry, which makes the amide bond within it unusually reactive. This chemical reactivity is crucial for its mechanism of action, which involves inhibiting bacterial cell wall synthesis. researchgate.netmdpi.com
This compound exerts its bactericidal effect by targeting and acylating essential bacterial enzymes known as penicillin-binding proteins (PBPs), which are DD-transpeptidases. wikipedia.orgmsdvetmanual.com These enzymes are responsible for the final step in peptidoglycan synthesis, the polymer that forms the bacterial cell wall. patsnap.comnih.gov The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP enzyme. washington.edu When the PBP attempts to catalyze the cross-linking reaction, the serine residue in its active site attacks the carbonyl carbon of the β-lactam ring. This leads to the irreversible opening of the ring and the formation of a stable, covalent penicilloyl-enzyme intermediate. rsc.orgresearchgate.net This inactivation of PBPs prevents the proper formation of the cell wall, leading to a weakened structure that cannot withstand the cell's internal osmotic pressure, ultimately causing cell lysis and bacterial death. scienceinfo.compatsnap.com The integrity of this ring is paramount; if the β-lactam ring is hydrolyzed, for instance by bacterial β-lactamase enzymes, the antibiotic is rendered inactive. wikipedia.org
Impact of Side Chain Modifications (R-Group) on Chemical Properties
The acylamino side chain attached to the β-lactam ring, denoted as the R-group, is a key determinant of a penicillin's specific characteristics. While the bicyclic core is responsible for the mechanism of action, the side chain dictates properties such as acid stability, spectrum of activity, and susceptibility to enzymatic degradation. washington.eduresearchgate.net In this compound, this side chain is a phenoxymethyl (B101242) group. nih.gov
One of the most significant advantages of this compound over its predecessor, Penicillin G, is its enhanced stability in acidic environments. quora.com This property allows this compound to be administered orally, as it can withstand the low pH of the stomach. iycr2014.orgquora.com The acid stability is conferred by its phenoxymethyl side chain. youtube.com
The oxygen atom in the phenoxy group acts as an electron-withdrawing group. This effect reduces the electron density of the side chain's carbonyl oxygen, thereby decreasing its nucleophilicity. youtube.com In the acidic conditions of the stomach, this lowered nucleophilicity prevents the carbonyl oxygen from participating in an intramolecular rearrangement that would otherwise lead to the cleavage and inactivation of the vital β-lactam ring. youtube.com In contrast, the benzyl (B1604629) side chain of Penicillin G lacks this feature, making it highly susceptible to acid-catalyzed degradation. quora.com
Table 1: Comparison of Penicillin G and this compound Properties
| Feature | Penicillin G | This compound |
| R-Group | Benzyl | Phenoxymethyl |
| Acid Stability | Low | High quora.com |
| Oral Bioavailability | Poor quora.com | Good drugs.com |
| Effect of R-Group | No electron-withdrawing group | Electron-withdrawing phenoxy group stabilizes the molecule youtube.com |
Bacterial resistance to penicillins is often mediated by the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring. wikipedia.orgwikipedia.org The structure of the R-group can influence an antibiotic's susceptibility to these enzymes. While the phenoxymethyl side chain of this compound confers acid stability, it does not provide significant protection against many common β-lactamases. drugs.comkegg.jp
The lack of a bulky group on the side chain means that the β-lactam ring remains accessible to the active site of β-lactamase enzymes, such as those produced by many strains of staphylococci. youtube.comdrugs.com Therefore, this compound is classified as a β-lactamase sensitive penicillin. kegg.jp Modifying the side chain with bulky groups, as seen in other semi-synthetic penicillins like methicillin, can provide steric hindrance that blocks the access of β-lactamase enzymes, thereby conferring resistance. nih.govnih.gov
The R-group also plays a role in the binding affinity of the penicillin molecule to the various types of PBPs found in different bacterial species. msdvetmanual.comnih.gov The nature of the side chain can influence the spectrum of activity, determining whether a penicillin is more effective against Gram-positive or Gram-negative bacteria. researchgate.net The phenoxymethyl side chain of this compound results in a narrow spectrum of activity, primarily effective against Gram-positive bacteria and some Gram-negative cocci. patsnap.comdrugs.com It is generally not effective against Gram-negative bacilli, partly because the outer membrane of these bacteria presents a barrier that the molecule cannot efficiently penetrate. patsnap.com Modifications to the side chain, such as the addition of an amino group in ampicillin (B1664943), can enhance penetration through porin channels in the outer membrane of Gram-negative bacteria, thereby broadening the spectrum of activity. washington.edu
Chemical Approaches to Develop Novel Penicillin Derivatives
The development of novel penicillin derivatives has been largely driven by the need to overcome the limitations of early penicillins, such as their narrow spectrum of activity and susceptibility to bacterial resistance mechanisms. Chemical modification of the core penicillin structure has been a fruitful strategy, enabling the creation of a wide array of semisynthetic penicillins with improved therapeutic properties.
Semisynthetic Penicillins from 6-APA
The isolation of 6-aminopenicillanic acid (6-APA) in 1958 was a landmark achievement that revolutionized the field of antibiotics. wikipedia.orgoup.comnih.gov 6-APA is the fundamental nucleus of all penicillins, and its availability provided a versatile platform for the chemical synthesis of a vast number of new penicillin derivatives. oup.com This process, known as semisynthesis, involves the acylation of the 6-amino group of 6-APA with various side chains, allowing for the systematic modification of the penicillin molecule to enhance its antibacterial activity and pharmacokinetic properties. nih.govgoogle.com
The production of semisynthetic penicillins from 6-APA offers significant advantages over purely synthetic or fermentation-based approaches. It allows for the introduction of a wide variety of acyl groups, leading to derivatives with distinct properties. nih.gov For instance, the attachment of different side chains can broaden the spectrum of activity to include Gram-negative bacteria, improve stability in acidic environments (allowing for oral administration), and confer resistance to bacterial enzymes. oup.com
The general process for creating a semisynthetic penicillin involves the chemical coupling of a desired side chain, often in the form of an acid chloride or mixed anhydride, to the 6-amino group of 6-APA. nih.gov This reaction results in the formation of a new amide bond, yielding a novel penicillin derivative. nih.gov The enzymatic hydrolysis of penicillin G or this compound is a common method for obtaining the 6-APA precursor. researchgate.netnih.govtandfonline.com
| Semisynthetic Penicillin | Side Chain Precursor | Key Improvement |
|---|---|---|
| Ampicillin | D-(-)-α-Aminophenylacetic acid | Broadened spectrum against Gram-negative bacteria |
| Amoxicillin (B794) | D-(-)-α-Amino-p-hydroxyphenylacetic acid | Improved oral absorption |
| Oxacillin | 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid | Resistance to staphylococcal β-lactamase |
| Carbenicillin | Phenylmalonic acid | Activity against Pseudomonas aeruginosa |
Strategies for Beta-Lactamase Resistance (e.g., Steric Hindrance)
One of the most significant challenges to the efficacy of penicillins is the production of β-lactamase enzymes by resistant bacteria. libretexts.org These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. libretexts.orgmsdmanuals.com A primary chemical strategy to counteract this resistance mechanism is the introduction of steric hindrance around the β-lactam ring.
By incorporating bulky side chains at the 6-acylamino position, it is possible to physically block the access of β-lactamase to the β-lactam ring. libretexts.org This steric shield prevents the enzyme from binding to and hydrolyzing the antibiotic, thereby preserving its antibacterial activity. This approach has led to the development of a crucial class of penicillins known as anti-staphylococcal penicillins. sketchy.com
Methicillin was the first semisynthetic penicillin designed to be resistant to staphylococcal β-lactamase. Its side chain, a 2,6-dimethoxyphenyl group, provides sufficient steric bulk to protect the β-lactam ring. libretexts.org Following methicillin, other β-lactamase-resistant penicillins were developed, such as the isoxazolyl penicillins (oxacillin, cloxacillin, and dicloxacillin). sketchy.comnih.gov These molecules feature bulky, electron-withdrawing isoxazolyl groups that confer both steric hindrance and acid stability. sketchy.comnih.gov While effective against β-lactamase-producing staphylococci, these modifications can sometimes lead to a narrower spectrum of activity compared to broader-spectrum penicillins. nih.gov
| Penicillin | Bulky Side Chain Group | Key Feature |
|---|---|---|
| Methicillin | 2,6-Dimethoxyphenyl | First penicillin resistant to staphylococcal β-lactamase |
| Oxacillin | 5-Methyl-3-phenyl-4-isoxazolyl | Acid-stable and resistant to β-lactamase |
| Cloxacillin | 3-(o-Chlorophenyl)-5-methyl-4-isoxazolyl | Improved oral absorption compared to oxacillin |
| Dicloxacillin | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl | Enhanced oral absorption and resistance to β-lactamase |
Chemical Reactivity of the Beta-Lactam Ring and Related Reaction Mechanisms
The antibacterial activity of this compound and other β-lactam antibiotics is intrinsically linked to the chemical reactivity of the four-membered β-lactam ring. wikipedia.org This reactivity stems from significant ring strain and a reduction in the typical amide resonance stabilization. wikipedia.org In a standard amide, the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, resulting in a more stable, planar structure. However, the geometric constraints of the bicyclic penicillin nucleus force the nitrogen atom into a more pyramidal geometry, which hinders this resonance and makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. wikipedia.orgnih.gov
The primary mechanism of action of penicillins involves the acylation of a serine residue in the active site of bacterial transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). libretexts.orgwikipedia.org These enzymes are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. wikipedia.orgnih.gov By mimicking the D-alanyl-D-alanine substrate of the transpeptidase, the strained β-lactam ring of penicillin undergoes nucleophilic attack by the active site serine, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. libretexts.orgnih.govnih.gov This irreversible inhibition of the transpeptidase disrupts cell wall synthesis, ultimately leading to bacterial cell death. libretexts.orgwikipedia.org
The reactivity of the β-lactam ring also makes it susceptible to degradation through hydrolysis and aminolysis.
Hydrolysis: The β-lactam ring can be cleaved by the nucleophilic attack of water or hydroxide (B78521) ions. This reaction is catalyzed by acids, bases, and β-lactamase enzymes. researchgate.netresearchgate.netrsc.orgresearchgate.net The mechanism generally proceeds through the formation of a tetrahedral intermediate at the carbonyl carbon, followed by the breaking of the amide bond within the ring. researchgate.netresearchgate.net Alkaline hydrolysis of penicillins is significantly faster than that of a simple, unstrained β-lactam. rsc.orgresearchgate.net
Aminolysis: Amines can also act as nucleophiles and attack the carbonyl carbon of the β-lactam ring, leading to its opening. nih.govnih.gov The mechanism of aminolysis can be either stepwise, involving a tetrahedral intermediate, or concerted. nih.govacs.org
Understanding these reaction mechanisms is crucial for the design of more stable and effective penicillin derivatives.
Analytical Methodologies for Penicillin V Research
Chromatographic Techniques for Compound Characterization and Quantification
Chromatographic methods are indispensable for separating Penicillin V from complex mixtures, quantifying its concentration, and identifying potential impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the analysis of this compound due to its robustness, versatility, and ability to achieve high-resolution separations.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis. This technique utilizes a non-polar stationary phase (e.g., C18 or C8 silica-based columns) and a polar mobile phase, typically a mixture of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727).
Methods have been developed for the separation and quantification of this compound, often in conjunction with other penicillin antibiotics, in various matrices including pharmaceutical formulations and biological fluids. These methods aim for rapid and efficient separation, often achieving baseline resolution within minutes. Detection is commonly performed using UV spectrophotometry, with wavelengths around 225 nm or 269 nm frequently employed, leveraging the chromophore present in the penicillin structure.
Table 1: Representative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 oup.com | Method 2 nih.gov | Method 3 nih.gov | Method 4 neliti.com |
| Column | Chromegabond C18 (10 µm) | C18 column (125 x 4 mm) | Octadecyl silane (B1218182) reverse-phase column | Atlantis C18 reversed-phase column (150 x 4.6 mm, 5µ) |
| Mobile Phase | Acetonitrile-Methanol-0.01M Potassium Dihydrogen Phosphate Buffer, pH 4.7 (19:11:70, v/v/v) | 66% 0.02 M Phosphoric Acid Buffer (with tetrabutylammonium (B224687) dihydrogenphosphate) + 34% Acetonitrile | Acetonitrile-Methanol-0.01 M Potassium Phosphate Monobasic (21:4:75, v/v/v) | Mobile Phase A: 0.025M Monobasic Potassium Phosphate (pH 3.0); Mobile Phase B: Acetonitrile. Gradient program. |
| Flow Rate | 1 mL/min | 1 mL/min | Not specified | 1.0 mL/min |
| Detection | UV detector at 225 nm | UV spectrophotometry at 269 nm | Photometric detection at 225 nm | UV detection at 215 nm |
| Run Time | < 30 min | Not specified | Not specified | < 10 minutes |
| Application | Separation and identification of nine penicillins; qualitative analysis of commercial dosage forms. | Determination of this compound concentrations in human plasma; separation from metabolites and endogenous compounds. | Determination of this compound potassium in tablets. | Simultaneous residue determination of Amoxicillin (B794), Ampicillin (B1664943), this compound Potassium and Clavulanate potassium from effluent waste. |
The inherent instability of the β-lactam ring in penicillins means that degradation products and related substances can form during synthesis, storage, or formulation. HPLC methods are critical for impurity profiling, which involves identifying and quantifying these impurities to ensure product quality and patient safety. Research focuses on developing "stability-indicating" HPLC methods capable of separating this compound from its known and potential degradation products, such as penicilloic acids. This often involves careful optimization of mobile phase composition, pH, column chemistry, and gradient elution profiles to achieve adequate resolution between the main analyte and its impurities. researchgate.netnih.govpharmainfo.inmedwinpublishers.com
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS techniques combine the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of mass spectrometry. This allows for both identification and quantification of this compound, even in complex biological or environmental samples.
UHPLC-MS, and particularly UHPLC-MS/MS (tandem mass spectrometry), represents an advancement over conventional HPLC-MS. UHPLC utilizes smaller particle size stationary phases and higher operating pressures, leading to faster separations, improved peak resolution, and enhanced sensitivity. LC-MS/MS provides structural information through fragmentation patterns, enabling highly selective and sensitive detection of this compound, even at trace levels.
These advanced techniques are applied for the analysis of this compound in challenging matrices such as human serum, plasma, milk, and food products. researchgate.netrsc.orgufl.eduresearchgate.netmdpi.comnih.govresearchgate.netlcms.cz Electrospray ionization (ESI) is a common ionization source used for this compound analysis in LC-MS/MS, typically operated in positive ion mode. ufl.edulcms.czrsc.orgnih.gov
The primary advantage of LC-MS/MS for this compound analysis lies in its exceptional sensitivity and specificity. By employing techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, interference from matrix components is minimized, leading to highly selective detection. This allows for the determination of this compound at very low concentrations, often in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range.
The sensitivity of these methods is critical for applications such as therapeutic drug monitoring (TDM) to ensure optimal drug exposure, and for residue analysis in food products to comply with regulatory limits. Reported Limits of Detection (LODs) and Limits of Quantification (LOQs) for this compound using LC-MS/MS methods are typically in the low ng/mL or ng/g range, with high recoveries and good precision.
Table 2: Representative LC-MS/MS Performance for this compound Analysis
| Matrix | Technique | Column (Example) | LOD / LOQ (Typical) | Recovery (%) | Precision (RSD) | Reference |
| Human Serum | TQ LC/MS | Not specified | LOD ≈ 0.003 mg L⁻¹; LOQ ≈ 0.01 mg L⁻¹ | 99–104 | 1.5–5.4% | rsc.orgresearchgate.netnih.gov |
| Citrus Fruits | UHPLC-MS/MS | Not specified | 0.1 ng/g | 90–100 (with IS) | Not specified | ufl.edu |
| Bovine Milk | LC-MS/MS | Symmetry C18 | 0.1 to 9 µg/kg | 71.6–90.7 | 3.2–9.8% | mdpi.com |
| Bovine Milk | UHPLC-MS/MS | Acquity UPLC BEH C18 | 0.3 to 1.3 ng/g | 96.0–104.5 | Not specified | mdpi.com |
| Meat (Beef, Pork, Chicken) | LC-MS/MS | C18 | 0.003–0.008 mg/kg (LOD); 0.01–0.03 mg/kg (LOQ) | 71.0–106 | 4.0–11.2% | researchgate.net |
| Water | UHPLC-MS/MS | Agilent ZORBAX EclipsePlus C-18 | Sub-ng/L (direct injection); 0.2–0.5 ng/L (online SPE) | Not specified | Not specified | lcms.cz |
Compound List:
this compound (Phenoxymethylpenicillin)
Penicillin G (Benzylpenicillin)
Amoxicillin
Ampicillin
Cloxacillin
Dicloxacillin
Nafcillin
Oxacillin
Piperacillin
Clavulanate Potassium
Sulfadimethoxine
Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC)
Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Capillary Chromatography (MEKC), are powerful techniques for the separation and analysis of complex mixtures, including penicillin derivatives. Due to the structural similarities among various penicillins, traditional CE can face challenges in achieving efficient separation. MEKC, however, enhances selectivity by incorporating micelles into the buffer, allowing separation based on differential partitioning of analytes between the micellar and aqueous phases researchgate.netscielo.br.
Research has demonstrated the applicability of CE for the separation of this compound and its impurities researchgate.net. Optimal conditions for this compound separation using MEKC have been reported with a phosphate-borate buffer supplemented with sodium dodecyl sulfate (B86663) (SDS) and pentanesulfonic acid sodium salt at a specific pH, achieving good resolution between this compound and its impurities researchgate.netresearchgate.net. These methods are valuable for purity analysis and can be comparable to High-Performance Liquid Chromatography (HPLC) researchgate.netresearchgate.net. Furthermore, CE has been utilized to study the stability of penicillin derivatives in aqueous solutions at varying temperatures, highlighting the dependence of hydrolysis on time and temperature researchgate.netscielo.br.
Spectrophotometric Methods
Spectrophotometric methods offer sensitive and rapid analytical capabilities for this compound.
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry is a widely used technique for the quantitative determination of this compound mdpi.comresearchgate.netbiomedres.us. This compound exhibits characteristic absorption maxima in the ultraviolet region, typically around 200-210 nm or 254 nm, depending on the solvent and specific conditions mdpi.comresearchgate.netbiomedres.us. For instance, UV-Vis spectrophotometry has been employed to determine the formation constants of complexes involving this compound . Research has also utilized UV detection in conjunction with other techniques like Capillary Electrophoresis (CE) for the simultaneous determination of this compound and its related substances nih.gov. Studies have also confirmed that this compound potassium (PVK) has a maximum detection wavelength around 325 nm when analyzed using thiol mercury salt ultraviolet spectrophotometry mdpi.com.
Derivative Spectrophotometry for Impurity Detection
Derivative spectrophotometry offers enhanced selectivity and sensitivity, making it particularly useful for detecting and quantifying impurities that may have overlapping spectra with the main compound. A notable application is the determination of p-hydroxyphenoxymethylpenicillin in this compound samples researchgate.netpsu.edursc.org. Using the fourth-derivative spectra, researchers have developed methods to quantify this specific impurity, comparing the results with HPLC researchgate.netpsu.edursc.org. While HPLC may offer greater selectivity for p-hydroxythis compound and p-hydroxyphenoxyacetic acid, derivative spectrophotometry provides a faster analysis time and lower costs, making it a valuable alternative for impurity profiling researchgate.netpsu.edursc.org. This technique is advantageous when normal (zero-derivative) spectra lack sufficient selectivity for accurate impurity measurement psu.eduresearchgate.net.
Determination of this compound and Related Substances in Research Matrices
The accurate determination of this compound and its associated compounds in various research matrices is critical for understanding its behavior, production, and degradation.
Assessment of Chemical Purity and Stability
Analytical methods play a crucial role in assessing the chemical purity and stability of this compound. CE and MEKC have been employed to evaluate the purity of this compound by separating it from impurities researchgate.netresearchgate.net. Stability studies often involve monitoring the degradation of this compound over time and under different conditions. For example, CE methods have been used to study the hydrolysis of penicillin derivatives in water at various temperatures, demonstrating that degradation is highly dependent on time and temperature researchgate.netscielo.br. Research has also indicated that this compound exhibits good stability in serum samples when stored at room temperature for up to 4 hours and at 4°C for 24 hours, with minimal degradation observed rsc.orgrsc.org. Long-term stability studies at -80°C for 6 months have also shown no significant degradation rsc.org.
Quantification of Biosynthetic By-products and Intermediates
Understanding the biosynthesis of this compound involves identifying and quantifying intermediate compounds and by-products formed during its production. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose, for example, in analyzing phenoxyacetic acid and this compound in culture media asm.org. CE with UV and electrospray-mass spectrometric (ESI-MS) detection has also been developed for the determination of this compound along with its impurities and by-products formed during biosynthesis nih.gov. Studies investigating the genetic basis of penicillin production have quantified intracellular levels of key intermediates using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), which helps in understanding rate-determining steps in the biosynthetic pathway asm.org.
Sample Preparation and Extraction Techniques for Chemical Analysis
Effective sample preparation is paramount for the accurate and sensitive determination of this compound. The complexity of matrices, such as food products, biological fluids, or environmental samples, often necessitates robust extraction and clean-up procedures to remove interfering substances and concentrate the analyte. Several techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and Pressurized Liquid Extraction (PLE), are commonly utilized. The choice of method depends on the matrix, the required sensitivity, and the analytical instrument employed.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a powerful technique that utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time compared to conventional methods orientjchem.orgcapes.gov.brresearchgate.net. For this compound, PLE has demonstrated significant advantages in terms of speed, automation, and the ability to achieve high recoveries with minimal post-extraction clean-up.
A study focused on the determination of this compound (PENV) and amoxicillin (AMOX) in swine feedingstuffs employed PLE followed by High-Performance Liquid Chromatography with Ultraviolet detection (PLE-HPLC-UV) nih.govresearchgate.net. The optimization of the PLE procedure involved evaluating parameters such as temperature, solvent composition, extraction pressure, static extraction time, and flush volume. The optimized method utilized 11 mL extraction cells at an extraction pressure of 102.07 atm and an extraction temperature of 50°C, with a static time of 5 minutes and a 60% flush volume of the cell size. The extraction solvents were optimized as acetonitrile-water mixtures: 25:75 (v/v) for AMOX and 50:50 (v/v) for PENV nih.govresearchgate.net.
Research Findings on PLE for this compound:
Solvent Optimization: Acetonitrile-water mixtures have been found to be effective solvents for this compound extraction using PLE. Specifically, a 50:50 (v/v) acetonitrile-water mixture was reported to yield high extraction efficiency for PENV in feed samples nih.govresearchgate.net. Another study using Accelerated Solvent Extraction (ASE), a form of PLE, identified 80% acetonitrile as an optimum extractant for penicillin G, achieving a high recovery of 83% researchgate.net. For antibiotic extraction in agricultural soils, a combination of citrate-phosphate buffer at pH 7.0 with methanol for PLE provided higher antibiotic recoveries researchgate.net.
Optimized Parameters:
Temperature: While varying temperatures were explored, one study indicated that temperature had almost no influence on the extraction efficiency in PLE for antibiotics in soil researchgate.net. However, for this compound and Amoxicillin in feed, 50°C was found to be an optimal extraction temperature nih.govresearchgate.net.
Pressure: An extraction pressure of 102.07 atm was utilized in the optimized method for feed samples nih.govresearchgate.net.
Static Time: A static time of 5 minutes was employed in the optimized PLE procedure for feed analysis nih.govresearchgate.net.
Flush Volume: A flush volume of 60% of the cell size was used nih.govresearchgate.net.
Recovery Rates: Mean recovery rates for feed samples fortified with this compound were reported to be as high as 95% (RSD ≤ 3%) when using the optimized PLE method nih.govresearchgate.net.
Advantages: PLE offers several practical advantages, including ease of performance, speed, savings in solvent volume and time, full automation, and the elimination of the need for further clean-up steps for penicillin analysis in certain matrices nih.govresearchgate.net.
Table 1: Optimized PLE Parameters for this compound in Feed Samples
| Parameter | Value | Reference |
| Extraction Cells | 11 mL | nih.govresearchgate.net |
| Extraction Pressure | 102.07 atm | nih.govresearchgate.net |
| Extraction Temperature | 50 °C | nih.govresearchgate.net |
| Static Time | 5 min | nih.govresearchgate.net |
| Flush Volume | 60% of cell size | nih.govresearchgate.net |
| Extraction Solvent | Acetonitrile-water (50:50, v/v) for PENV | nih.govresearchgate.net |
| Mean Recovery (PENV) | 95% (RSD ≤ 3%) | nih.govresearchgate.net |
Simplification of Pre-treatment Protocols
Simplifying pre-treatment protocols is crucial for developing rapid, cost-effective, and high-throughput analytical methods. This involves reducing the number of steps, minimizing solvent usage, and avoiding complex procedures while maintaining acceptable recovery and accuracy.
In the analysis of this compound in human serum, a simplified deproteinization process was developed. This involved mixing a small sample volume (15 µL) with a specific volume of acetonitrile (60 µL), which resulted in a recovery greater than 98% rsc.org. This approach streamlines the sample preparation by directly precipitating proteins, allowing the supernatant to be analyzed with minimal further manipulation.
Research Findings on Simplified Pre-treatment:
Direct Deproteinization: A simple mixture of a small sample volume with acetonitrile for deproteinization in serum samples yielded high recoveries (>98%) for this compound rsc.org.
Selective Extraction via MIP-SPE: Molecularly Imprinted Solid-Phase Extraction (MISPE) offers a simplified approach due to the high selectivity of the sorbent, reducing the need for extensive clean-up. This method has shown recoveries between 60-91% for penicillins from milk samples nih.gov.
Minimal Pre-treatment Steps: In some applications of molecularly imprinted solid-phase extraction coupled with micellar electrokinetic chromatography, minimal pre-treatment steps were characterized, leading to recoveries of 64–90% for various penicillins from milk researchgate.net.
Table 2: Simplified Pre-treatment Approaches for this compound Analysis
| Technique | Matrix | Key Simplification Aspect | Typical Recovery | Reference |
| Acetonitrile Deproteinization | Human Serum | Direct protein precipitation with minimal sample/solvent ratio | >98% | rsc.org |
| Molecularly Imprinted SPE (MISPE) | Milk, Infant Formula | High analyte selectivity reduces need for extensive clean-up | 60-91% | nih.gov |
| Molecularly Imprinted SPE + MEKC | Milk | Minimal pre-treatment steps due to selective sorbent | 64-90% | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
